3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, 2-propynyl ester, hydrochloride
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Overview
Description
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, 2-propynyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by the presence of a pyridine ring, which is partially hydrogenated, and an ester functional group attached to a propynyl chain. The hydrochloride salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, 2-propynyl ester, hydrochloride typically involves the esterification of 3-Pyridinecarboxylic acid with 2-propynyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, 2-propynyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, 2-propynyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, 2-propynyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ester group allows for hydrolysis, releasing the active pyridinecarboxylic acid, which can then exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Propyl 1,2,5,6-tetrahydropyridine-3-carboxylate
- Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate
- Arecoline
- Homoarecoline
Uniqueness
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, 2-propynyl ester, hydrochloride is unique due to its propynyl ester group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
139885-99-7 |
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Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
prop-2-ynyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-6-12-9(11)8-4-3-5-10-7-8;/h1,4,10H,3,5-7H2;1H |
InChI Key |
RGITVBKQVUEHHB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CCCNC1.Cl |
Origin of Product |
United States |
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